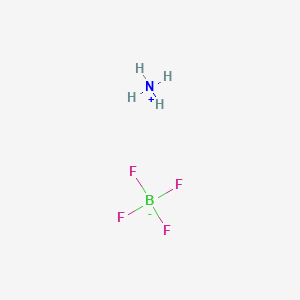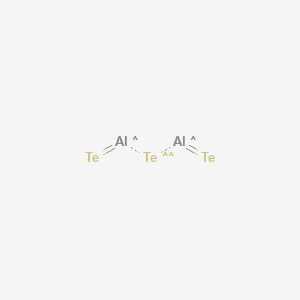
Aluminum telluride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aluminum telluride is an inorganic compound composed of aluminum and tellurium with the chemical formula Al2Te3. It is a dark grey to black solid that is highly sensitive to air and moisture. This compound is known for its semiconductor properties and has a band gap of approximately 2.4 eV .
Vorbereitungsmethoden
Aluminum telluride can be synthesized through several methods. One common approach involves the direct combination of aluminum metal with elemental tellurium at high temperatures, typically around 1,000°C . The reaction is as follows: [ 2 \text{Al} + 3 \text{Te} \rightarrow \text{Al}_2\text{Te}_3 ]
Other methods include chemical vapor deposition and electrodeposition, which are used to produce high-quality this compound films and nanostructures . These methods are particularly useful for industrial applications where precise control over the material’s properties is required.
Analyse Chemischer Reaktionen
Aluminum telluride undergoes various chemical reactions, including oxidation, reduction, and substitution. In the presence of moisture, it decomposes to form aluminum hydroxide and hydrogen telluride: [ \text{Al}_2\text{Te}_3 + 6 \text{H}_2\text{O} \rightarrow 2 \text{Al(OH)}_3 + 3 \text{H}_2\text{Te} ]
It can also react with hydrogen chloride to produce hydrogen telluride and aluminum chloride: [ \text{Al}_2\text{Te}_3 + 6 \text{HCl} \rightarrow 3 \text{H}_2\text{Te} + 2 \text{AlCl}_3 ]
These reactions highlight the compound’s reactivity with acids and water, making it essential to handle this compound under inert or dry conditions .
Wissenschaftliche Forschungsanwendungen
Aluminum telluride has several scientific research applications, particularly in the fields of chemistry, materials science, and electronics. Its semiconductor properties make it valuable for use in electronic devices, including transistors and photovoltaic cells . Additionally, this compound is used in the synthesis of hydrogen telluride, which has applications in chemical vapor deposition processes .
In recent years, research has focused on the development of two-dimensional this compound nanostructures for use in high-performance electrode materials for batteries and supercapacitors . These nanostructures exhibit excellent electrical conductivity and stability, making them promising candidates for energy storage applications .
Wirkmechanismus
The mechanism of action of aluminum telluride in electronic applications is primarily based on its semiconductor properties. The compound’s band gap allows it to conduct electricity under specific conditions, making it suitable for use in transistors and other electronic components . In energy storage applications, this compound nanostructures facilitate the efficient transfer of electrons, enhancing the performance of batteries and supercapacitors .
Vergleich Mit ähnlichen Verbindungen
Aluminum telluride is part of the broader family of aluminum chalcogenides, which includes aluminum sulfide (Al2S3) and aluminum selenide (Al2Se3). Compared to these compounds, this compound has a higher atomic weight and a larger band gap, which can influence its electrical and optical properties .
While aluminum sulfide and aluminum selenide are also used in various electronic and industrial applications, this compound’s unique properties make it particularly valuable for specific high-performance applications, such as advanced semiconductor devices and energy storage systems .
Eigenschaften
InChI |
InChI=1S/2Al.3Te |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RETRTUZSQWNRQG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Al]=[Te].[Al]=[Te].[Te] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Al2Te3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Black solid; [Pfaltz and Bauer MSDS] |
Source


|
| Record name | Aluminum telluride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20200 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
12043-29-7 |
Source


|
| Record name | Aluminum telluride (Al2Te3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Aluminium telluride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.751 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
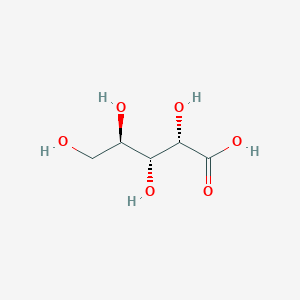
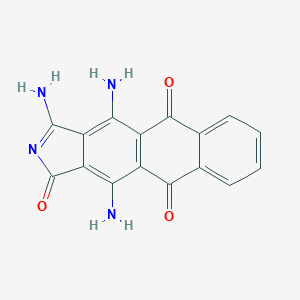
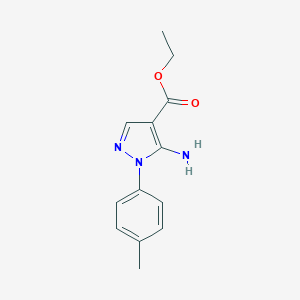
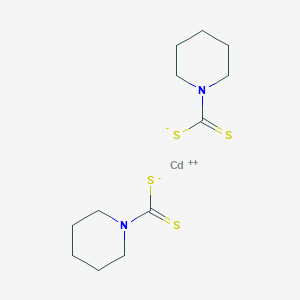

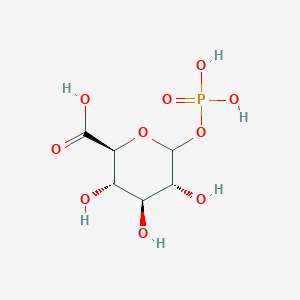
![4-[(2,3-Epoxypropoxy)methyl]-2-ethyl-2-methyl-1,3-dioxolane](/img/structure/B80566.png)
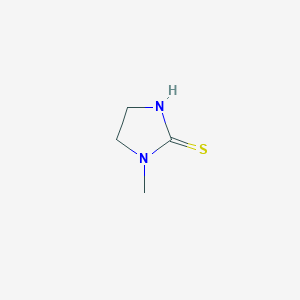
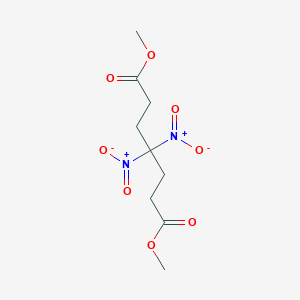
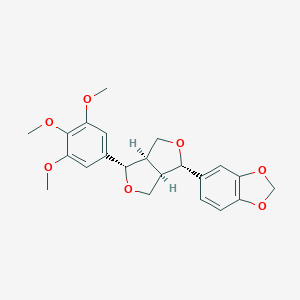
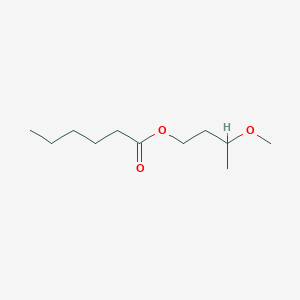
![Pyrazolo[5,1-c][1,2,4]benzotriazin-8-ol](/img/structure/B80577.png)

